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Compound of Interest

Compound Name: Dicamba-(CH2)5-acid

Cat. No.: B15558780 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data available for

3,6-dichlorosalicylic acid (3,6-DCSA), a key intermediate in the synthesis of the herbicide

Dicamba. Due to the scarcity of publicly available data for "Dicamba-(CH2)5-acid," this

document focuses on the well-characterized precursor, 3,6-DCSA, to provide a relevant and

detailed spectroscopic analysis. The information presented herein is intended to support

research and development activities requiring the identification and characterization of this

compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for 3,6-

dichlorosalicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3,6-Dichlorosalicylic Acid
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Chemical Shift (δ) ppm Multiplicity Assignment

13.5 - 14.5 Broad Singlet Carboxylic Acid (-COOH)

7.34 Doublet Aromatic Proton

6.77 Doublet Aromatic Proton

Solvent: DMSO-d₆, Instrument Frequency: 600 MHz.[1]

Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data for 3,6-Dichlorosalicylic Acid

Technique Ionization Mode
Mass-to-Charge
Ratio (m/z)

Observation

LC-MS
Electrospray

Ionization (ESI)
204.7 [M-H]⁻

Molecular Weight: 207.01 g/mol .[1]

Infrared (IR) Spectroscopy
Table 3: Key Infrared Absorption Bands for 3,6-Dichlorosalicylic Acid

Wavenumber (cm⁻¹) Intensity Assignment

~1739 Strong C=O Stretch (Carboxylic Acid)

2500 - 3300 Broad, Strong
O-H Stretch (Carboxylic Acid

Dimer)

Note: The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acid dimers.[2]

Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of

NMR, MS, and IR spectra of solid organic acids like 3,6-dichlorosalicylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed procedure for obtaining high-resolution ¹H NMR spectra of aromatic carboxylic acids

is outlined below.

Sample Preparation Data Acquisition
Data Processing

Dissolve 5-10 mg of 3,6-DCSA in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer (e.g., 600 MHz).

Set up the experiment:
- Lock on the deuterium signal.

- Shim the magnetic field.
- Set acquisition parameters (e.g., pulse sequence, number of scans).

Acquire the ¹H NMR spectrum.

Process the raw data:
- Fourier transform.
- Phase correction.

- Baseline correction.

Analyze the spectrum:
- Reference the chemical shifts (e.g., to residual solvent peak).

- Integrate the signals.
- Determine multiplicities.
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Figure 1: Workflow for ¹H NMR Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)
The following protocol describes a general approach for the analysis of aromatic acids using

LC-MS.
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Sample Preparation Liquid Chromatography Mass Spectrometry

Prepare a dilute solution of 3,6-DCSA in a suitable solvent (e.g., methanol/water).

Filter the sample through a 0.22 µm syringe filter.

Inject the sample onto a C18 reverse-phase column.

Elute with a gradient of mobile phases (e.g., water with formic acid and acetonitrile).

Ionize the eluent using an electrospray ionization (ESI) source in negative ion mode.

Analyze the ions in a mass analyzer (e.g., QTOF or Triple Quadrupole).

Detect the mass-to-charge ratio of the ions.
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Sample Preparation (KBr Pellet) Data Acquisition Data Analysis

Grind 1-2 mg of 3,6-DCSA with ~100 mg of dry KBr powder in an agate mortar.

Press the mixture in a pellet die under high pressure to form a transparent pellet.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Collect a background spectrum of a blank KBr pellet.

Collect the sample spectrum.

The instrument software automatically subtracts the background from the sample spectrum.

Analyze the resulting spectrum to identify characteristic absorption bands.
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Spectroscopic Techniques

Data Interpretation and Structure Elucidation

Unknown Organic Compound
(e.g., 3,6-DCSA)

Mass Spectrometry (MS)
- Determine molecular weight
- Determine elemental formula

Infrared (IR) Spectroscopy
- Identify functional groups

Nuclear Magnetic Resonance (NMR)
- Determine carbon-hydrogen framework

- Establish connectivity

Integrate data from all techniques.

Propose a chemical structure.

Confirm structure by comparing with known data or through further experiments.

Confirmed Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. eng.uc.edu [eng.uc.edu]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15558780?utm_src=pdf-body-img
https://www.benchchem.com/product/b15558780?utm_src=pdf-custom-synthesis
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. drawellanalytical.com [drawellanalytical.com]

To cite this document: BenchChem. [Spectroscopic Profile of 3,6-Dichlorosalicylic Acid: An
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acid-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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